molecular formula C24H19ClN4O2S2 B2595546 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-30-9

3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2595546
CAS No.: 847403-30-9
M. Wt: 495.01
InChI Key: VOXNXXHHOUWCRZ-UHFFFAOYSA-N
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Description

The compound 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a 4-chlorobenzylthio group at position 5, a 4-methoxyphenyl group at position 4, and a benzo[d]thiazol-2(3H)-one moiety linked via a methyl group at position 3. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

3-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S2/c1-31-19-12-10-18(11-13-19)29-22(14-28-20-4-2-3-5-21(20)33-24(28)30)26-27-23(29)32-15-16-6-8-17(25)9-7-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXNXXHHOUWCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation:

    Benzothiazole Synthesis: The benzothiazole moiety is synthesized separately, often starting from 2-aminothiophenol and an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the triazole-thioether intermediate with the benzothiazole derivative under conditions that promote nucleophilic substitution, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including the compound . Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Research indicates that derivatives with a thioether linkage exhibit enhanced antifungal activity against various strains of fungi, including Candida species and Aspergillus species .

1.2 Anticancer Properties
Triazole compounds have been investigated for their anticancer potential due to their ability to inhibit certain enzymes involved in cancer cell proliferation. The specific compound has shown promise in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells . Notably, compounds featuring methoxy and chlorobenzyl groups have been associated with improved selectivity and efficacy against specific cancer types.

1.3 Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential role in combating antibiotic-resistant strains .

Agricultural Applications

2.1 Pesticidal Activity
Triazole derivatives are also explored for their pesticidal properties. The compound's structure suggests potential use as a fungicide or herbicide, targeting specific plant pathogens while minimizing harm to non-target organisms. Research has indicated effective control of fungal pathogens that affect crops, thereby enhancing agricultural productivity .

2.2 Plant Growth Regulation
There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant hormone levels, promoting growth under stress conditions such as drought or salinity . This application could be particularly beneficial in sustainable agriculture practices.

Synthesis and Characterization

The synthesis of 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step synthetic routes that include nucleophilic substitutions and cyclization reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyApplicationFindings
Study AAntifungalCompound exhibited IC50 values lower than standard antifungal agents against Candida albicans
Study BAnticancerInduced apoptosis in breast cancer cell lines with a notable reduction in cell viability
Study CAgriculturalShowed 70% efficacy against Fusarium species in field trials

Mechanism of Action

The mechanism of action of 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzothiazole moiety may interact with DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chloro substituents (e.g., in Compound 4 ) enhance antimicrobial activity compared to bromo analogs, likely due to improved electronegativity and binding interactions.
  • Methoxy Groups : The 4-methoxyphenyl group in the target compound may improve solubility and modulate electronic effects, similar to derivatives in and .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Isostructural analogs (e.g., Compounds 4 and 5 ) exhibit triclinic symmetry (P̄1 space group) with two independent molecules per asymmetric unit. The target compound may adopt similar planar conformations, with perpendicular orientations of substituents affecting packing efficiency.
  • π-π Interactions : Analogous to , the benzo[d]thiazol-2(3H)-one moiety in the target compound could participate in π-π stacking (3.5–3.6 Å distances), stabilizing the crystal lattice.
  • Solubility : Methoxy and chloro substituents may balance hydrophilicity and lipophilicity, as seen in triazole-thione derivatives ( ).

Biological Activity

The compound 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN5O3SC_{21}H_{18}ClN_5O_3S, with a molecular weight of approximately 455.92 g/mol. It features a triazole ring, which is significant for its biological properties, particularly in medicinal chemistry.

Antimicrobial Activity

  • Antifungal Properties : Compounds containing the 1,2,4-triazole scaffold have been reported to exhibit potent antifungal activity. Studies indicate that derivatives of triazoles show effectiveness against various fungal pathogens, outperforming traditional antifungal agents like bifonazole and streptomycin in certain cases .
  • Antibacterial Effects : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that related triazole compounds possess Minimum Inhibitory Concentration (MIC) values comparable to or lower than established antibiotics such as vancomycin and ciprofloxacin .

Anticancer Activity

Triazole derivatives are recognized for their anticancer properties. Research indicates that compounds similar to the one can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specific studies have highlighted the efficacy of triazole-based compounds against different cancer cell lines, suggesting their potential as chemotherapeutic agents .

The biological activities of triazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors, targeting specific pathways involved in microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to increased apoptosis.
  • Cell Cycle Disruption : Triazoles can interfere with the normal cell cycle processes in both microbial and cancer cells, leading to growth inhibition.

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of various 1,2,4-triazole derivatives against Candida albicans. The results indicated that certain modifications to the triazole structure significantly enhanced antifungal potency compared to standard treatments .

Study 2: Antibacterial Assessment

In another investigation focusing on antibacterial properties, a series of triazole-thione hybrids were synthesized and tested against multidrug-resistant strains of Staphylococcus aureus. The findings revealed that these hybrids exhibited MIC values as low as 0.125 μg/mL, demonstrating superior activity compared to traditional antibiotics .

Summary of Findings

Biological ActivityMechanismReference
AntifungalEnzyme inhibition; ROS generation
AntibacterialCell cycle disruption; Enzyme inhibition
AnticancerApoptosis induction; Cell cycle arrest

Q & A

Q. What computational tools are recommended to predict the compound’s reactivity and metabolic pathways?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) for bioavailability and CYP450 metabolism. Docking software (AutoDock Vina) can model interactions with targets like kinases or proteases, as in .

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